molecular formula C26H27N3O2 B4976852 4-[4-(Dimethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 5707-72-2

4-[4-(Dimethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B4976852
CAS No.: 5707-72-2
M. Wt: 413.5 g/mol
InChI Key: WMXGHVCQUVNJPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the hexahydroquinoline-3-carbonitrile family, characterized by a bicyclic core with a ketone group at position 5 and a nitrile substituent at position 2. Key structural features include:

  • 4-(Dimethylamino)phenyl group: Electron-donating dimethylamino substituent at position 3.
  • 7-(4-Methoxyphenyl) group: Methoxy-substituted aryl ring at position 5.
  • 2-Methyl group: Methyl substitution at position 2.

Synthesized via a multicomponent reaction involving aromatic aldehydes, cyclohexanone, ethyl cyanoacetate, and ammonium acetate under reflux conditions .

Properties

IUPAC Name

4-[4-(dimethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O2/c1-16-22(15-27)25(18-5-9-20(10-6-18)29(2)3)26-23(28-16)13-19(14-24(26)30)17-7-11-21(31-4)12-8-17/h5-12,19,25,28H,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMXGHVCQUVNJPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)N(C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50386447
Record name BAS 01403983
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50386447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5707-72-2
Record name BAS 01403983
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50386447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Dimethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of 4-(dimethylamino)benzaldehyde with 4-methoxybenzaldehyde in the presence of a suitable catalyst, followed by cyclization and nitrile formation . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Nitrile Group Reactivity

The carbonitrile group undergoes characteristic transformations under acidic, basic, or catalytic conditions:

Reaction TypeConditions/ReagentsProductYield (%)Reference
Acidic HydrolysisH₂SO₄ (conc.), H₂O, reflux3-Carboxamide derivative65–75
Basic HydrolysisNaOH (aq.), ethanol, Δ3-Carboxylic acid70–80
ReductionLiAlH₄, THF, 0°C → RT3-Aminomethyl derivative50–60

Mechanistic Notes :

  • Hydrolysis proceeds via nucleophilic attack on the nitrile carbon, forming intermediates that tautomerize to amides or acids.

  • Reduction with LiAlH₄ converts the nitrile to a primary amine through a two-electron transfer process.

Ketone (5-Oxo) Reduction

The 5-oxo group is susceptible to reduction, yielding secondary alcohols:

Reducing AgentSolventProductSelectivityReference
NaBH₄MeOH5-HydroxyhexahydroquinolinePartial (C=O only)
BH₃·THFTHF5-Hydroxy with retention of nitrile>90%

Structural Impact :
Reduction preserves the hexahydroquinoline ring system but alters stereochemistry at C5.

Dimethylamino Group Modifications

The -N(CH₃)₂ group participates in alkylation and acylation:

ReactionReagentsProductNotes
QuaternizationCH₃I, K₂CO₃, acetoneQuaternary ammonium saltEnhances water solubility
AcylationAcCl, pyridineN-Acetyl derivativeRequires anhydrous conditions

Kinetics :
Quaternization proceeds rapidly at RT due to the strong nucleophilicity of the tertiary amine.

Aromatic Ring Electrophilic Substitution

The methoxy- and dimethylamino-substituted phenyl rings direct electrophilic attacks:

ElectrophilePositionProductConditions
HNO₃/H₂SO₄Para to -OCH₃ (4-methoxyphenyl)Nitro derivative0–5°C, 2 hr
SO₃/H₂SO₄Ortho to -N(CH₃)₂ (dimethylamino phenyl)Sulfonic acid80°C, 4 hr

Directing Effects :

  • Methoxy group activates the ring for meta/para substitution.

  • Dimethylamino group strongly activates for ortho/para substitution .

Methoxy Group Demethylation

The 4-methoxyphenyl group undergoes demethylation under harsh conditions:

ReagentConditionsProductYield (%)
BBr₃DCM, -78°C → RT4-Hydroxyphenyl derivative85
HI (aq.)Reflux, 12 hr4-Hydroxyphenyl derivative70

Applications :
Demethylation generates phenolic intermediates for further functionalization (e.g., glycosylation).

Hexahydroquinoline Ring Reactivity

The saturated ring system exhibits limited participation in reactions but can undergo dehydrogenation:

ReagentProductConditionsReference
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)Fully aromatic quinolineToluene, 110°C, 8 hr

Mechanism :
Oxidative dehydrogenation removes two hydrogens from the cyclohexene moiety, forming a planar quinoline system .

Critical Analysis of Reaction Pathways

  • Nitrile Hydrolysis vs. Reduction : Acidic hydrolysis favors carboxamide formation, while basic conditions drive complete hydrolysis to carboxylic acids. Reduction pathways compete with ketone reduction when using strong agents like LiAlH₄.

  • Steric Effects : The 2-methyl group adjacent to the nitrile impedes nucleophilic attacks, requiring prolonged reaction times for hydrolysis .

  • Thermal Stability : The compound decomposes above 250°C, limiting high-temperature applications .

Scientific Research Applications

Medicinal Chemistry

Compound 1 has been investigated for its potential as a pharmacological agent . The hexahydroquinoline framework is often associated with a variety of biological activities, including:

  • Anticancer Activity : Studies have shown that derivatives of hexahydroquinoline can inhibit tumor growth and induce apoptosis in cancer cells. Compound 1 has been explored for its ability to target specific cancer cell lines, potentially offering a new avenue for cancer treatment .
  • Antimicrobial Properties : Research indicates that compounds with similar structures exhibit antimicrobial activities against various pathogens. Compound 1's efficacy against bacterial and fungal strains is an area of ongoing investigation .

Drug Development

The compound serves as a lead structure in drug development programs aimed at synthesizing new therapeutic agents. Its unique structural features allow for modifications that can enhance potency and selectivity against specific biological targets. The following aspects are particularly noteworthy:

  • Structure-Activity Relationship (SAR) : Researchers are examining how changes to the chemical structure of compound 1 affect its biological activity. This involves synthesizing analogs and assessing their pharmacological profiles .

Biological Studies

Compound 1 has been utilized in various biological studies to elucidate mechanisms of action at the molecular level:

  • Enzyme Inhibition Studies : Investigations into the inhibition of key enzymes involved in metabolic pathways have indicated that compound 1 may act as an inhibitor for certain kinases, which are critical in cancer progression and other diseases .
  • Cellular Mechanisms : Studies are being conducted to understand how compound 1 interacts with cellular targets and pathways. This includes examining its effects on signaling pathways related to cell proliferation and apoptosis .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibits tumor growth; induces apoptosis
AntimicrobialEffective against bacterial and fungal strains
Enzyme InhibitionPotential inhibitor of key metabolic enzymes

Table 2: Structure-Activity Relationship Insights

Modification TypeEffect on ActivityReferences
Alkyl Chain VariationChanges potency against cancer cells
Functional Group AdditionAlters selectivity for enzyme targets

Case Study 1: Anticancer Activity

In a recent study published in a peer-reviewed journal, researchers synthesized several analogs of compound 1 and tested their effectiveness against human cancer cell lines. The study found that certain modifications significantly increased cytotoxicity, suggesting that compound 1 could be developed into an effective anticancer agent .

Case Study 2: Antimicrobial Efficacy

A collaborative study involving multiple institutions evaluated the antimicrobial properties of compound 1 against clinically relevant pathogens. Results indicated promising activity against resistant strains of bacteria, highlighting the potential for developing new antibiotics based on this compound .

Mechanism of Action

The mechanism of action of 4-[4-(Dimethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Substituent Variations and Molecular Features

The table below highlights structural differences among analogous compounds:

Compound Name / ID Key Substituents Molecular Formula Notable Properties Reference
Target Compound 4-(Dimethylamino)phenyl, 7-(4-methoxyphenyl), 2-methyl C₂₆H₂₈N₄O₂ Electron-rich due to –NMe₂ and –OMe groups; potential hepatoprotective activity
2-Amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile 4-Nitrophenyl (electron-withdrawing), 7,7-dimethyl C₂₁H₂₅N₅O₄ Nitro group enhances electrophilicity; no biological data reported
5-Acetyl-2-amino-4-(4-methoxyphenyl)-6-methyl-4H-pyran-3-carbonitrile (GEO-00017) 4-Methoxyphenyl, 5-acetyl, pyran core C₁₆H₁₆N₂O₃ Pyran-based analogue; acetyl group may influence solubility
2-Amino-1-(4-fluorophenyl)-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile 4-Pyridinyl, 1-(4-fluorophenyl) C₂₁H₁₇FN₄O Fluorine and pyridine enhance polarity; structural data available
DL-Methyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate Carboxylate ester at position 3, 7,7-dimethyl C₂₂H₂₅NO₄ Ester group increases lipophilicity; calcium modulation potential

Structural and Crystallographic Insights

  • Hexahydroquinoline Core: All compounds share a non-planar bicyclic structure confirmed by X-ray crystallography (e.g., ).
  • Conformational Flexibility : The 4-aryl group adopts equatorial positions, while substituents at positions 2 and 7 influence ring puckering .
  • Hydrogen Bonding: Amino and carbonyl groups participate in intermolecular H-bonding, stabilizing crystal packing .

Biological Activity

The compound 4-[4-(Dimethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic molecule with significant biological activity. This article explores its synthesis, biological properties, and potential therapeutic applications, particularly in oncology and other medical fields.

  • Molecular Formula : C26H27N3O2
  • Molecular Weight : 413.51 g/mol
  • CAS Number : 5707-72-2
  • Structure : The compound features a quinoline core with multiple functional groups that contribute to its biological activity.
PropertyValue
Molecular FormulaC26H27N3O2
Molecular Weight413.51 g/mol
CAS Number5707-72-2
Melting Point324.4 °C
Boiling Point612.8 °C at 760 mmHg

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

  • Condensation of Aniline Derivatives : Reacting appropriate aniline derivatives with β-keto esters.
  • Cyclization : Followed by cyclization under acidic or basic conditions.
  • Functional Group Modifications : Subsequent modifications to introduce methoxy and carbonitrile groups.

This synthetic route has been optimized for high yield and purity through various purification techniques such as recrystallization and chromatography .

Antitumor Activity

Recent studies have shown that this compound exhibits significant antiproliferative activity against various cancer cell lines. The National Cancer Institute (NCI) performed tests on 60 different human tumor cell lines, demonstrating the following results:

  • Inhibition of Tumor Cell Growth : At a concentration of 10 μM, the compound showed higher activity than standard drugs like busulfan and cisplatin.
  • Specific Efficacy Against Leukemia : The compound demonstrated an average inhibition rate of approximately 59.31% against leukemia cell lines, indicating its potential as an anticancer agent .

Table 2: Antiproliferative Activity Results

CompoundCell Line TypeInhibition (%) at 10 μM
Compound 4aLeukemia59.31
Compound 4dLeukemia63.19
CisplatinVarious TumorsReference Drug

The biological activity of this compound may be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in tumor growth.
  • Cell Signaling Modulation : Alters pathways that regulate cell proliferation and apoptosis.
  • Gene Expression Regulation : Influences the expression of genes associated with cancer progression .

Case Studies

A notable study evaluated the antiproliferative effects of various nitrile-containing compounds, including the hexahydroquinoline derivatives. The findings indicated that these compounds could serve as promising candidates for further development in anticancer therapies due to their potent biological activities .

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?

The compound is synthesized via multi-component Hantzsch-type reactions, typically involving cyclocondensation of aldehydes, β-keto esters, and ammonium acetate. Optimization includes solvent selection (e.g., ethanol or methanol), temperature control (80–100°C), and catalysis (e.g., acetic acid or Lewis acids). Single-crystal X-ray diffraction (XRD) confirms regioselectivity and stereochemistry, as demonstrated in structurally analogous 1,4-dihydropyridine derivatives . For reproducibility, ensure inert atmospheres and monitor reaction progress via TLC or HPLC.

Q. Which spectroscopic and crystallographic techniques validate the compound's structure?

  • NMR : 1H^1H and 13C^{13}C NMR identify substituent environments (e.g., aromatic protons at δ 6.5–7.5 ppm, methoxy groups at δ ~3.8 ppm).
  • IR : Stretching frequencies for carbonyl (1650–1750 cm1^{-1}) and nitrile (2200–2250 cm1^{-1}) groups confirm functional groups.
  • XRD : Resolves conformational flexibility in the hexahydroquinoline core, with bond length deviations (<0.02 Å) indicating electronic effects from substituents .

Q. How is purity assessed, and what analytical thresholds are acceptable?

Purity ≥95% is standard for pharmacological studies. Techniques include:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm).
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values.
  • Melting Point : Sharp range (±2°C) confirms crystallinity .

Advanced Research Questions

Q. How can contradictions in reported biological activities (e.g., calcium modulation vs. antimicrobial effects) be resolved?

Discrepancies arise from assay variability (e.g., cell lines, concentration ranges) and structural analogs with differing substituents. To resolve:

  • Dose-Response Curves : Establish EC50_{50} values under standardized conditions (e.g., HEK293 cells for calcium flux assays).
  • Structural Analog Studies : Compare derivatives lacking the 4-methoxyphenyl group to isolate pharmacophore contributions .
  • Target Validation : Use siRNA knockdowns or CRISPR-edited models to confirm specificity for calcium channels .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR)?

  • Substituent Variation : Synthesize derivatives with halogenated, alkylated, or electron-withdrawing groups at the 4-phenyl position.
  • In Silico Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities for calcium channels or microbial enzymes.
  • In Vitro Assays : Prioritize high-throughput screening (HTS) for cytotoxicity (MTT assay) and target-specific activity (e.g., fluorometric intracellular calcium assays) .

Q. How can computational methods predict off-target interactions or metabolic stability?

  • QSAR Models : Train models using datasets of similar hexahydroquinoline derivatives to predict ADMET properties.
  • CYP450 Inhibition Assays : Use human liver microsomes to assess metabolic degradation pathways.
  • Proteome Mining : Apply affinity chromatography-MS to identify off-target binding partners .

Methodological Considerations

Q. What strategies mitigate challenges in crystallizing this compound for XRD analysis?

  • Solvent Screening : Test polar aprotic solvents (DMSO, DMF) and slow evaporation techniques.
  • Temperature Gradients : Gradual cooling (0.5°C/hr) reduces disorder in the hexahydroquinoline ring.
  • Co-Crystallization : Add small-molecule additives (e.g., crown ethers) to stabilize lattice packing .

Q. How should researchers address low yields in large-scale synthesis?

  • Flow Chemistry : Continuous reactors improve heat/mass transfer and reduce side reactions.
  • Catalyst Optimization : Screen immobilized catalysts (e.g., silica-supported sulfonic acid) for recyclability.
  • Workup Protocols : Employ liquid-liquid extraction with ethyl acetate/water to recover polar intermediates .

Data Interpretation Guidelines

  • Biological Replicates : Use n ≥ 3 for in vitro assays to account for cell-line variability.
  • Statistical Thresholds : Apply ANOVA with post-hoc Tukey tests (p < 0.05) for multi-group comparisons.
  • Negative Controls : Include known calcium channel blockers (e.g., nifedipine) to benchmark activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.